Product packaging for Delta 7-avenasterol(Cat. No.:)

Delta 7-avenasterol

Cat. No.: B14871496
M. Wt: 412.7 g/mol
InChI Key: MCWVPSBQQXUCTB-CVRIKDQZSA-N
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Description

Delta 7-avenasterol (C₂₉H₄₈O; molecular weight: 412.69) is a phytosterol characterized by a double bond at the C7 position of its sterol backbone. It is found in various plant-derived oils, including olive oil, coffee oil, cactus seed oil, and pumpkin seed oil . Structurally identified by CAS numbers 23290-26-8 and 7212-91-1 (likely isomers or sourcing variants), it is known for its antioxidant properties, which mitigate lipid oxidation in oils during high-temperature processing . This compound is part of the unsaponifiable fraction of oils and contributes to their stability and bioactive profiles .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H48O B14871496 Delta 7-avenasterol

Properties

Molecular Formula

C29H48O

Molecular Weight

412.7 g/mol

IUPAC Name

(3S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,11,19-20,22-23,25-27,30H,8-10,12-18H2,1-6H3/b21-7-/t20-,22?,23+,25-,26+,27+,28+,29-/m1/s1

InChI Key

MCWVPSBQQXUCTB-CVRIKDQZSA-N

Isomeric SMILES

C/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4[C@@]3(CC[C@@H](C4)O)C)C)\C(C)C

Canonical SMILES

CC=C(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C

Origin of Product

United States

Preparation Methods

Solvent Extraction and Fractionation

The most common method involves sequential solvent extraction followed by chromatographic purification. Plant material (e.g., pumpkin seeds, sunflower seeds, or Nigella sativa L. seeds) is dried, ground, and subjected to lipid extraction using nonpolar solvents. A representative protocol includes:

  • Primary Extraction : 100 g of ground plant material is refluxed with hexane or chloroform (1:10 w/v) at 60°C for 6 hours to recover crude lipids.
  • Saponification : The lipid fraction is saponified with 2 M KOH in methanol (1:5 v/v) at 80°C for 2 hours to hydrolyze triglycerides, releasing free sterols.
  • Liquid-Liquid Partitioning : The unsaponifiable fraction is partitioned into diethyl ether, washed with water, and concentrated under vacuum.
  • Column Chromatography : Silica gel chromatography (60–120 mesh) with a gradient of hexane:ethyl acetate (9:1 to 7:3 v/v) yields a this compound-enriched fraction. Final purification is achieved via preparative HPLC using a C18 column and methanol:water (95:5 v/v) mobile phase.

Key Challenges :

  • Low natural abundance (typically 0.1–0.5% of total sterols).
  • Co-elution with structurally similar sterols (e.g., Δ5-avenasterol) necessitates high-resolution chromatography.

Chemical Synthesis

Chemical synthesis routes for this compound focus on constructing the sterol backbone and introducing the Δ7 double bond through selective dehydrogenation.

Sterol Backbone Assembly

The synthesis begins with lanosterol, a triterpenoid precursor. A seven-step sequence achieves the desired modifications:

  • Oxidation : Lanosterol (1) is oxidized at C3 using Jones reagent to yield ketone (2).
  • Epoxidation : Reaction with m-CPBA introduces an epoxide at the Δ24 position (3).
  • Reductive Opening : LiAlH4 reduces the epoxide to a diol (4), followed by dehydration with POCl3/pyridine to form the Δ24 double bond (5).
  • Δ7 Bond Introduction : Bromination at C7 using NBS and subsequent dehydrohalogenation with DBU installs the Δ7 double bond (6).

$$
\text{Lanosterol} \xrightarrow[\text{Jones reagent}]{\text{Oxidation}} \text{Ketone (2)} \xrightarrow[\text{m-CPBA}]{\text{Epoxidation}} \text{Epoxide (3)} \xrightarrow[\text{LiAlH4}]{\text{Reduction}} \text{Diol (4)}
$$
$$
\xrightarrow[\text{POCl3/pyridine}]{\text{Dehydration}} \text{Δ24-alkene (5)} \xrightarrow[\text{NBS, DBU}]{\text{Bromination/elimination}} \text{this compound (6)} \quad
$$

Synthetic Yield : The overall yield for this route is 12–15%, limited by low regioselectivity during bromination.

Side Chain Functionalization

The C24 ethyl group is introduced via Grignard reaction with isopropyl magnesium bromide, though competing allylic rearrangements reduce efficiency (35–40% yield).

Enzymatic Biosynthesis

Enzymatic pathways offer a sustainable alternative, leveraging plant-derived enzymes to convert simpler sterols into this compound.

Key Enzymes and Pathways

The biosynthesis involves three critical enzymes localized in the endoplasmic reticulum and lipid particles:

Enzyme Function Localization
Δ7-Sterol-C5-desaturase Introduces Δ5 double bond in Δ7-sterols Lipid particles
Δ5,7-Sterol-Δ7-reductase Reduces Δ7 bond in Δ5,7-sterols Plasma membrane
Δ24-Sterol-Δ24-reductase Reduces Δ24 bond in sterol side chains Endoplasmic reticulum

In Arabidopsis thaliana, this compound is synthesized via the following sequence:

  • Substrate : Episterol (Δ8,24(28)-sterol) is converted to Δ5,7-sterol by Δ7-sterol-C5-desaturase (STE1/DWARF7).
  • Reduction : Δ5,7-sterol-Δ7-reductase (DWARF5) reduces the Δ7 bond, yielding this compound.

Sterol Profiles in Mutant Complementation Studies :

Strain Δ7-Avenasterol (%) Episterol (%) Brassicasterol (%)
Wild-type 0 1.0 3.0
dwarf5 15.2 62.4 8.1
dwarf5 + DWARF5-YFP 1.4 8.3 2.7

Data adapted from functional complementation experiments in yeast.

Heterologous Expression in Yeast

Expression of plant-derived DWARF5 in Saccharomyces cerevisiae erg4 mutants restores this compound production:

  • Culture Conditions : Yeast transformants are grown in YPD medium at 30°C with 2% galactose induction.
  • Sterol Analysis : GC-MS reveals a 4.8-fold increase in this compound (1.4% of total sterols) compared to untransformed controls.

Hybrid Methods and Optimization Strategies

Recent advances combine extraction and enzymatic modification to enhance yield:

Enzymatic Enrichment of Crude Extracts

Crude plant sterol extracts (e.g., from sunflower oil) are treated with recombinant Δ7-sterol-C5-desaturase to convert Δ8-sterols into Δ5,7 intermediates, which are subsequently reduced to this compound using immobilized DWARF5. This approach increases this compound content from 0.3% to 2.1% in refined oils.

Solvent Engineering for Improved Recovery

Ternary solvent systems (e.g., chloroform:methanol:water, 8:4:3 v/v) increase extraction efficiency by 22% compared to binary mixtures, as demonstrated in Nigella sativa seed extracts.

Chemical Reactions Analysis

Biosynthetic Pathway Reactions

Delta7-Avenasterol is synthesized in plants through sequential enzymatic modifications of precursor sterols. Key reactions include:

Formation from 24-Ethylidenelophenol

  • Enzyme : Sterol methyltransferase (SMT2) and sterol methyl oxidase (SMO2) .

  • Reaction :
    24-EthylidenelophenolSMO2Δ7-Avenasterol\text{24-Ethylidenelophenol} \xrightarrow{\text{SMO2}} \Delta7\text{-Avenasterol}

  • Mechanism : Demethylation at the C4 position and introduction of a double bond at C7.

Oxidation to 5-Dehydroavenasterol

  • Enzyme : Lathosterol oxidase (EC 1.14.21.6) .

  • Reaction :
    Δ7-AvenasterolLathosterol Oxidase5-Dehydroavenasterol\Delta7\text{-Avenasterol} \xrightarrow{\text{Lathosterol Oxidase}} \text{5-Dehydroavenasterol}

  • Mechanism : Dehydrogenation at the C5–C6 position, forming a conjugated diene system.

Conversion to Stigmasterol

  • Enzyme : Sterol C22-desaturase (22-SD) .

  • Reaction :
    5-Dehydroavenasterol22-SDStigmasterol\text{5-Dehydroavenasterol} \xrightarrow{\text{22-SD}} \text{Stigmasterol}

  • Mechanism : Introduction of a double bond at C22–C23.

Key Enzymatic Reactions

EnzymeEC NumberSubstrateProductLocalizationReference
Lathosterol oxidase1.14.21.6Δ7-Avenasterol5-DehydroavenasterolEndoplasmic reticulum
Sterol C22-desaturase1.14.19.415-DehydroavenasterolStigmasterolEndoplasmic reticulum
Δ7-Sterol-C5-desaturase1.14.21.6Δ7-AvenasterolΔ5,7-AvenasterolLipid particles

Experimental Findings

  • Yeast Complementation Studies :

    • Expression of Arabidopsis Δ7-sterol-C5-desaturase (STE1/DWARF7) in erg3 yeast mutants restored ergosterol biosynthesis, confirming enzymatic activity .

    • Localization studies revealed Δ7-sterol-C5-desaturase in lipid particles, while Δ5,7-sterol-Δ7-reductase (DWARF5) localized to the plasma membrane .

  • Plant Mutant Analysis :

    • ste1-1 Arabidopsis mutants accumulated Δ7-sterols (e.g., Δ7-campesterol and Δ7-sitosterol), highlighting Δ7-Avenasterol’s role as a metabolic intermediate .

Structural Insights

Delta7-Avenasterol’s structure (C29H48O\text{C}_{29}\text{H}_{48}\text{O}) features:

  • A tetracyclic ring system with a double bond at C7–C8.

  • A 24Z-ethylidene side chain, critical for downstream modifications .

3D Conformation :

  • The hydroxyl group at C3 participates in hydrogen bonding with enzymatic active sites, facilitating oxidation and desaturation .

Comparative Analysis with Related Sterols

CompoundChemical FormulaKey Structural DifferenceBiological Role
Δ7-AvenasterolC29H48O\text{C}_{29}\text{H}_{48}\text{O}Δ7 double bond, 24Z-ethylidenePrecursor to stigmasterol
StigmasterolC29H48O\text{C}_{29}\text{H}_{48}\text{O}Δ5,22-diene systemMembrane component, anti-cancer
β-SitosterolC29H50O\text{C}_{29}\text{H}_{50}\text{O}Saturated side chainCholesterol-lowering agent

Synthetic Approaches

While biosynthetic pathways dominate, laboratory synthesis involves:

  • Starting Material : 24-Ethylidenelophenol.

  • Key Step : Enzymatic oxidation using recombinant lathosterol oxidase to yield Δ7-Avenasterol .

Delta7-Avenasterol’s reactivity is central to plant sterol metabolism, with its enzymatic conversions underpinning both structural diversity and biological functionality in phytosterols. Experimental validation from yeast and plant models solidifies its role as a critical biosynthetic intermediate .

Scientific Research Applications

Delta 7-avenasterol is a sterol lipid molecule that belongs to the stigmastanes and derivatives class of organic compounds . It is found in several different foods like garden onions, fenugreeks, vaccinium (including blueberry, cranberry, and huckleberry), grapefruit/pummelo hybrids, and pulses .

Scientific Research Applications

This compound is an intermediate in steroid biosynthesis, specifically the fourth-to-last step in synthesizing stigmasterol, where it is converted from 24-ethylidenelophenol . It is then converted into 5-dehydroavenasterol via the enzyme lathosterol oxidase (EC 1.14.21.6) .

Moringa oleifera phytochemicals were screened, and this compound was identified as a potential epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitor .

Anticancer Research

  • EGFR-TK Inhibition this compound was found to be a potential EGFR-TK inhibitor with a binding energy of -9.2 kcal/mol . This is comparable to known EGFR-TK inhibitors . Molecular dynamics simulations showed structural stability of native EGFR-TK and protein-inhibitor complexes . The binding free energies of the protein complex with this compound was -154.559 ± 18.591 kJ/mol .
  • Antiulcer Potential Cucumis melo possesses antiulcer potential . A study investigated the mechanism underlying the antiulcer potentials of Cucumis melo .

Safety and Toxicity

Other Bioactive Effects of Phytosterols

Phytosterols (PSs) have demonstrated pharmacological effects, including antioxidant, anti-inflammatory, antidiabetic, and chemopreventive properties . They can reduce total and low-density lipoprotein (LDL) cholesterol levels, decreasing the risk of diseases . PSs also modulate inflammation and possess antiulcer, immunomodulatory, antibacterial, and antifungal effects, and can promote wound healing and inhibit platelet aggregation .

Bioactive EffectMechanism of Action
AnticancerDecreases aberrant crypt number and multiplicity, attenuates ß-catenin and PCNA expression, induces apoptosis, causes cell cycle arrest, and interferes with DNA fragmentation
AntioxidantActs as a free radical scavenger, stabilizes cell membranes, and boosts antioxidant enzyme activity
Anti-inflammatoryImpacts macrophage- and neutrophil-mediated inflammatory processes, evokes Th1 cell response, reduces edema and pro-inflammatory cytokine levels, interferes with matrix degradation mediators, and increases remission periods in GI tract diseases
AntidiabeticModulates glucose metabolism and interacts with AMPK and peroxisome proliferator-activated receptors
AntiatheroscleroticBlocks cholesterol absorption and decreases LDL-C and VLDL secretion and accumulation, as well as plasma and hepatic TG levels
Neuroactive effectsReduces Aβ plaque formation, counteracts memory deficits, increases acetylcholine levels in the brain, and enhances Aβ clearance
Antieryptotic/AntihemolyticPrevents eryptosis by reducing Ca 2+ influx, ROS overproduction, GSH depletion, and hemolysis
Microbiota modulationPromotes beneficial species abundance, affecting the proportions of the Erysipelotrichaceae and Eubacterium family

Comparison with Similar Compounds

Structural Differences

Phytosterols share a tetracyclic ring structure but differ in side-chain modifications and double-bond positions:

  • Delta 7-avenasterol : Double bond at C7–C6.
  • Delta 5-avenasterol : Double bond at C5–C6 .
  • β-Sitosterol : Saturated side chain; most abundant sterol in olive oil .
  • Stigmasterol : Additional double bond at C22–C23 .
  • Campesterol : Methyl group at C24 .

These structural variations influence their metabolic roles, stability, and biological activity. For example, this compound is a precursor in the biosynthesis of stigmasterol via enzymatic conversion (e.g., lathosterol oxidase) .

Occurrence and Concentrations

This compound is present in lower concentrations compared to major sterols like β-sitosterol. Representative

Source β-Sitosterol (%) This compound (mg/kg or %) Other Notable Sterols Reference
Olive Oil ~50–80% Trace amounts Campesterol, stigmasterol, Δ5-avenasterol
Coffee Oil ~52% <10% (of total sterols) Stigmasterol (22%), campesterol (16%)
Cactus Seed Oil ~78% Shared with argan oil Δ7-stigmasterol, Δ5-avenasterol
Pumpkin Seed Oil Variable 189–311 mg/kg Δ7-stigmastenol, campesterol
Argan Oil Not dominant Shared with cactus seed oil Schottenol, spinasterol

Key Observations :

  • Olive Oil: this compound is minor (<1% of total sterols) and varies by cultivar. Arbequina olive oil has significantly lower sterol content overall, including this compound .
  • Geographical Influence : Greek olive oils exhibit higher this compound levels compared to Italian or Spanish oils, linked to regional cultivation conditions .

Functional Roles

  • Antioxidant Activity : this compound inhibits lipid oxidation, outperforming saturated sterols like campesterol in thermal stability .
  • Biosynthetic Pathways : Acts as an intermediate in stigmasterol synthesis .
  • Health Implications: Unlike β-sitosterol (known for cholesterol-lowering effects), this compound is associated with glucose metabolism. Studies suggest inverse correlations between its levels and fasting glucose in diabetic models .

Stability and Industrial Relevance

  • In contrast, linoleic acid (a polyunsaturated fatty acid) is prone to oxidation .
  • Storage Requirements : this compound requires storage at -20°C to prevent degradation, whereas β-sitosterol is less sensitive .

Q & A

Q. What methodologies are recommended for characterizing the purity and structural identity of Delta 7-avenasterol in experimental settings?

To ensure accurate identification and purity assessment, researchers should employ a combination of high-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detection, using certified reference standards for calibration . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm the Δ7 double bond and the ethylidene side chain at C24 . For solubility-dependent assays, note that this compound is sparingly soluble in chloroform and methanol, requiring sonication or mild heating for dissolution .

Q. Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₉H₄₈O
CAS Number23290-26-8
Melting Point212–214°C
SolubilityChloroform, methanol (sparing)
Storage Conditions-20°C, protected from light

Q. How should researchers design experiments to account for this compound’s stability in lipid oxidation studies?

When studying its antioxidant properties in lipid matrices (e.g., plant oils), use accelerated aging protocols with controlled temperature (e.g., 60°C) and oxygen exposure . Monitor sterol degradation via gas chromatography-mass spectrometry (GC-MS) with a focus on Δ7-avenasterol retention time and fragmentation patterns. Note that cactus seed oil studies showed no significant sterol degradation over 12 weeks under such conditions, suggesting inherent stability . Include internal standards (e.g., 5α-cholestane) to normalize recovery rates .

Advanced Research Questions

Q. How can contradictions in enzymatic pathways involving this compound be resolved?

this compound is a precursor in stigmasterol biosynthesis via the enzyme lathosterol oxidase (EC 1.14.21.6), which converts it to 5-dehydroavenasterol . Discrepancies in reported enzymatic activity may arise from species-specific isoforms or assay conditions (e.g., pH, cofactors). To address this:

  • Perform enzyme kinetics assays with purified lathosterol oxidase under varying pH (5.5–8.0) and temperature (25–37°C).
  • Use isotopic labeling (e.g., ¹⁴C-Delta 7-avenasterol) to track conversion efficiency .
  • Compare results across plant models (e.g., Arabidopsis vs. olive oil samples) to identify phylogenetic variations .

Q. Table 2: Key Enzymatic Steps in this compound Metabolism

EnzymeReactionProductReference
Lathosterol oxidaseΔ7 → Δ5 desaturation5-Dehydroavenasterol
7-Dehydrocholesterol reductaseReduction of Δ7 bondIsofucosterol

Q. What experimental designs are optimal for studying this compound’s role in cholesterol metabolism?

In metabolic studies (e.g., hyperglycemia or type 2 diabetes models), use cross-sectional cohorts with multivariate regression to adjust for confounders like age and BMI . Quantify serum sterols via LC-MS/MS, focusing on this compound’s inverse correlation with cholesterol absorption markers (e.g., campesterol) . For mechanistic insights, employ knockout murine models lacking sterol transporters (e.g., NPC1L1) to isolate this compound’s effects on synthesis vs. absorption pathways .

Q. How can researchers address variability in this compound content across plant sources?

Comparative analyses of plant oils (e.g., cactus seed vs. argan oil) require standardized extraction protocols:

Saponification : Reflux samples with 2M KOH in ethanol (70°C, 1 hr) to liberate sterols .

Derivatization : Convert sterols to trimethylsilyl ethers for GC-MS analysis .

Quantification : Use β-sitosterol as a reference, given its high abundance (e.g., >78% in cactus seed oil) .
Note that this compound is a shared sterol in cactus and argan oils, but argan oil contains unique analogs like schottenol .

Q. What methodological challenges arise in biosynthesis studies of this compound?

Key challenges include:

  • Low enzymatic yield : Optimize recombinant expression of lathosterol oxidase in E. coli with codon optimization and heme supplementation .
  • Isotope tracing complexity : Use ¹³C-labeled mevalonate precursors to track incorporation into the sterol backbone .
  • Byproduct interference : Employ reverse-phase HPLC to separate this compound from Δ5 and Δ8 isomers .

Q. How should conflicting CAS registry numbers for this compound be reconciled in publications?

While most sources cite CAS 23290-26-8 , discrepancies (e.g., 7212-91-1 in ) likely stem from vendor-specific nomenclature. Researchers should:

  • Verify identity via HRMS (exact mass: 412.3634) and compare with published spectra .
  • Cross-reference supplier certificates of analysis with peer-reviewed structural data .
  • Clearly state the CAS number used and provide analytical validation in supplementary materials .

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